molecular formula C10H18N2O4 B14695280 2-Allyl-2-ethyl-1,3-propanediol dicarbamate CAS No. 25451-39-2

2-Allyl-2-ethyl-1,3-propanediol dicarbamate

Katalognummer: B14695280
CAS-Nummer: 25451-39-2
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: AXYPOSIIISLXQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Allyl-2-ethyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C10H18N2O4. It contains 34 atoms, including 18 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms

Vorbereitungsmethoden

The synthesis of 2-Allyl-2-ethyl-1,3-propanediol dicarbamate involves the reaction of 2-allyl-2-ethyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the dicarbamate ester. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

2-Allyl-2-ethyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Allyl-2-ethyl-1,3-propanediol dicarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a muscle relaxant or anticonvulsant.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Wirkmechanismus

The mechanism of action of 2-Allyl-2-ethyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate neurotransmitter release and inhibit certain enzymatic activities .

Vergleich Mit ähnlichen Verbindungen

2-Allyl-2-ethyl-1,3-propanediol dicarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

25451-39-2

Molekularformel

C10H18N2O4

Molekulargewicht

230.26 g/mol

IUPAC-Name

[2-(carbamoyloxymethyl)-2-ethylpent-4-enyl] carbamate

InChI

InChI=1S/C10H18N2O4/c1-3-5-10(4-2,6-15-8(11)13)7-16-9(12)14/h3H,1,4-7H2,2H3,(H2,11,13)(H2,12,14)

InChI-Schlüssel

AXYPOSIIISLXQT-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC=C)(COC(=O)N)COC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.